molecular formula C18H14O5 B5614662 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate

Cat. No.: B5614662
M. Wt: 310.3 g/mol
InChI Key: KXLQSVMVWTXVBR-UHFFFAOYSA-N
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Description

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate is a complex organic compound that belongs to the class of benzo[c]chromenes This compound is characterized by its unique structure, which includes a methoxy group, a ketone group, and a cyclopropanecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate typically involves a multi-step process. One common method starts with the preparation of the chromene core through a Diels-Alder cycloaddition reaction between 3-vinyl-2H-chromenes and methyl propiolate. This is followed by oxidative aromatization to form the benzo[c]chromene structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 8-hydroxy-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate.

    Reduction: Formation of 8-methoxy-6-hydroxy-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate.

    Substitution: Formation of various substituted benzo[c]chromenes depending on the nucleophile used.

Scientific Research Applications

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 6-oxo-6H-benzo[c]chromen-3-yl acetate
  • 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl propanoate
  • 6-oxo-6H-benzo[c]chromen-3-yl butanoate

Uniqueness

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate is unique due to the presence of the cyclopropanecarboxylate group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(8-methoxy-6-oxobenzo[c]chromen-3-yl) cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-21-11-4-6-13-14-7-5-12(22-17(19)10-2-3-10)9-16(14)23-18(20)15(13)8-11/h4-10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLQSVMVWTXVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC(=O)C4CC4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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